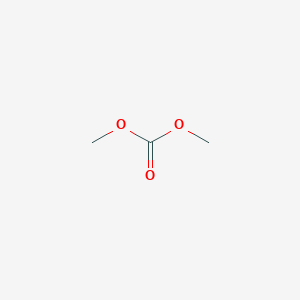
Dimethyl carbonate
Cat. No. B041878
Key on ui cas rn:
616-38-6
M. Wt: 90.08 g/mol
InChI Key: IEJIGPNLZYLLBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04691041
Procedure details


More specifically, methanol and ethylene carbonate are fed into the transesterification reactor "A" in FIG. 1 in streams adjusted to maintain a mole ratio of methanol to ethylene carbonate of between 1:2 and 1:5. The reactor is maintained at a temperature of from 0° C. to 150° C. and a pressure of 0-5000 psig, and the methanol and ethylene carbonate are passed over a heterogeneous catalyst, producing as effluents methanol, dimethyl carbonate, ethylene glycol and ethylene carbonate. These effluents are channeled to a distillation tower, designated "B", where the methanol and dimethyl carbonate are removed as "overhead". This "overhead" fraction is sent to a second distillation tower, designated "C", wherein the overhead is distilled at about 10 atm to recover pure dimethyl carbonate as a "bottoms" product and methanol as an "overhead" product. The methanol is recycled to the first reactor "A", and the dimethyl carbonate is sent to storage. The bottoms from Tower "B" are sent to a fourth tower, designed as "D", and distilled at about 100 mm Hg wherein an overhead comprising an azeotrope of ethylene carbonate and ethylene glycol is produced and passed over a second catalyst bed, which catalyzes the addition of stoichiometric amounts of water to the ethylene carbonate in the azeotrope. This bed, designated as reactor "E" produces substantial quantities of ethylene glycol. The bottoms from "D", largely ethylene carbonate, are recycled to reactor "A".








Name

Name
Identifiers


|
REACTION_CXSMILES
|
CO.[C:3]1(=[O:8])[O:7][CH2:6][CH2:5][O:4]1>C(O)CO>[C:3](=[O:8])([O:7][CH3:6])[O:4][CH3:5].[C:3]1(=[O:8])[O:7][CH2:6][CH2:5][O:4]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(OCCO1)=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(OCCO1)=O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(OCCO1)=O
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(CO)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reactor is maintained at a temperature of from 0° C. to 150° C.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(OC)(OC)=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(OCCO1)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
